molecular formula C25H52NO4.CH3O4S<br>C26H55NO8S B14692041 [bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate CAS No. 28706-44-7

[bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate

Cat. No.: B14692041
CAS No.: 28706-44-7
M. Wt: 541.8 g/mol
InChI Key: JTDPANUOJONAEX-UHFFFAOYSA-M
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Chemical Reactions Analysis

Types of Reactions

[bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate involves its interaction with cell membranes and other molecular targets. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to changes in membrane permeability and other cellular effects . The specific pathways involved depend on the context of its application, such as drug delivery or cellular studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate apart from similar compounds is its specific molecular structure, which imparts unique surfactant properties. This makes it particularly effective in applications requiring high surface activity and stability .

Properties

CAS No.

28706-44-7

Molecular Formula

C25H52NO4.CH3O4S
C26H55NO8S

Molecular Weight

541.8 g/mol

IUPAC Name

bis(2-hydroxyethyl)-methyl-(2-octadecanoyloxyethyl)azanium;methyl sulfate

InChI

InChI=1S/C25H52NO4.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(29)30-24-21-26(2,19-22-27)20-23-28;1-5-6(2,3)4/h27-28H,3-24H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

JTDPANUOJONAEX-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(CCO)CCO.COS(=O)(=O)[O-]

Origin of Product

United States

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